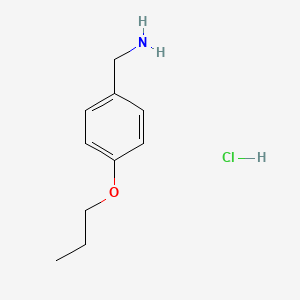
(2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol hydrochloride” is a chiral molecule with two stereocenters, indicated by the (2S,3S) notation . This means it has a specific three-dimensional arrangement of atoms. The “S” in (2S,3S) indicates the counterclockwise configuration of atoms around a stereocenter . The compound contains an amino group (-NH2), a trifluoromethyl group (-CF3), and a hydroxyl group (-OH), all attached to a pentane backbone .
Molecular Structure Analysis
The molecule contains a hydroxyl group (-OH), an amino group (-NH2), and a trifluoromethyl group (-CF3). The presence of these functional groups can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group might undergo reactions typical for amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical for alcohols, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups like -OH and -NH2 would likely make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents .Scientific Research Applications
Synthesis Techniques
- Stereoselective Synthesis : Research has shown the stereoselective syntheses of fluorinated amino acids, similar to (2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol, using a process involving chiral oxazoline, oxidative rearrangement, and hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009).
Applications in Material Science and Chemistry
- Organotin(IV) Complexes Synthesis : Organotin(IV) complexes have been synthesized using amino acetate functionalized Schiff base, which could involve similar compounds (Basu Baul, Basu, Vos, & Linden, 2009).
- Extraction and Separation of Iron(III) : 4-methylpentan-2-ol, a structurally similar compound, is used for the extraction of iron(III) from hydrochloric acid, suggesting potential applications in metal extraction processes (Gawali & Shinde, 1974).
- Enzymatic Hydrolysis and Synthesis : Studies have explored the use of enzymes for the hydrolysis and synthesis of stereochemically pure compounds related to amino acids, indicating potential applications in enzymatic reactions (Bakke, Ohta, Kazmaier, & Sugai, 1999).
Research in Molecular Biology and Biochemistry
- Hydrogen Bonding Studies : Compounds similar to (2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol have been studied for their hydrogen bonding characteristics, crucial for understanding molecular interactions (Kiehlmann, Menon, & Mcgillivray, 1973).
Applications in Synthetic Chemistry
- Synthesis of Trinuclear Copper(II) Complexes : The synthesis of monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines, akin to (2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol, has been explored, indicating its potential use in creating complex metal ions (Kwiatkowski, Kwiatkowski, Olechnowicz, Ho, & Deutsch, 1988).
Properties
IUPAC Name |
(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-3(2)4(10)5(11)6(7,8)9;/h3-5,11H,10H2,1-2H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYORHEWOYBLIGH-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(F)(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)



![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)




![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)
![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316737.png)

